molecular formula C19H28N4O4 B13783580 4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid CAS No. 81186-19-8

4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid

Katalognummer: B13783580
CAS-Nummer: 81186-19-8
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: IVVKHBDSLUPAPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid is a complex organic compound that features a benzoyl group, an imidazole ring, and a butyric acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired quality and quantity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

81186-19-8

Molekularformel

C19H28N4O4

Molekulargewicht

376.4 g/mol

IUPAC-Name

4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(2-hydroxybutyl)amino]methyl]amino]butanoic acid

InChI

InChI=1S/C19H28N4O4/c1-2-16(24)13-23(19-20-10-11-21-19)14-22(12-6-9-17(25)26)18(27)15-7-4-3-5-8-15/h3-5,7-8,16,24H,2,6,9-14H2,1H3,(H,20,21)(H,25,26)

InChI-Schlüssel

IVVKHBDSLUPAPF-UHFFFAOYSA-N

Kanonische SMILES

CCC(CN(CN(CCCC(=O)O)C(=O)C1=CC=CC=C1)C2=NCCN2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.